molecular formula C32H66N2 B15175821 Tricyclodecanebis(methylamine) CAS No. 26655-37-8

Tricyclodecanebis(methylamine)

Cat. No.: B15175821
CAS No.: 26655-37-8
M. Wt: 478.9 g/mol
InChI Key: FTDWOAPNFZTQQV-UHFFFAOYSA-N
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Description

Tricyclodecanebis(methylamine) is a high-value chemical intermediate characterized by a rigid, bulky tricyclic hydrocarbon backbone. This structure imparts exceptional thermal stability, chemical resistance, and mechanical strength to advanced materials . Its primary research and industrial value lies in its application as a monomer for synthesizing specialized polymers. It is used in the production of high-performance polyamide resins and polyurethanes, and serves as a precursor for TCD-diisocyanate . The compound's rigid tricyclodecane scaffold is a key structural motif for developing materials that require high thermal stability and rigidity, such as those used in aerospace, electronics, and coatings . The synthesis pathway, as described in patent literature, involves a catalytic process starting from dicyclopentadiene, leading to a high-purity product suitable for demanding chemical transformations . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

26655-37-8

Molecular Formula

C32H66N2

Molecular Weight

478.9 g/mol

IUPAC Name

[1-(aminomethyl)cyclodecyl]methanamine;cyclodecane

InChI

InChI=1S/C12H26N2.2C10H20/c13-10-12(11-14)8-6-4-2-1-3-5-7-9-12;2*1-2-4-6-8-10-9-7-5-3-1/h1-11,13-14H2;2*1-10H2

InChI Key

FTDWOAPNFZTQQV-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCCCCC1.C1CCCCCCCCC1.C1CCCCC(CCCC1)(CN)CN

Origin of Product

United States

Hydroformylation of Dicyclopentadiene:

Dicyclopentadiene (B1670491) is first hydroformylated to produce 3(4),8(9)-bisformyltricyclo[5.2.1.02,6]decane, also known as TCD-dialdehyde. google.com This reaction is typically carried out in the presence of a rhodium or cobalt catalyst. google.com The process can be performed in one or two stages. In a two-stage process, the first hydroformylation step yields an intermediate mono-aldehyde, 8(9)-formyl-tricyclo[5.2.1.0(2,6)]dec-3-ene. google.com This is then subjected to a second hydroformylation to obtain the desired dialdehyde (B1249045). google.com

Reductive Amination of Tcd Dialdehyde:

Structure-Property Relationship Studies of Functionalized Tricyclodecanebis(methylamine) Analogues

The unique structure of the tricyclodecane core imparts several desirable properties to polymers and materials derived from its functionalized analogues. Structure-property relationship studies have primarily focused on how the incorporation of this rigid, bulky group affects the macroscopic properties of materials.

The tricyclodecane moiety is known to enhance the following properties in polymers:

Thermal Stability: The rigid structure of the tricyclodecane unit restricts the mobility of polymer chains, leading to higher glass transition temperatures (Tg) and improved thermal stability compared to polymers with more flexible aliphatic or aromatic units. researchgate.netresearchgate.net

Mechanical Properties: The incorporation of the tricyclodecane structure can lead to polymers with increased mechanical strength and modulus. researchgate.net

Optical Properties: Polymers containing the tricyclodecane unit often exhibit high transparency and a high refractive index, making them suitable for optical applications. researchgate.netpolysciences.com

Low Water Absorption: The hydrophobic nature of the hydrocarbon cage can result in polymers with low water absorption, which is beneficial for applications in humid environments. researchgate.netresearchgate.net

Dielectric Properties: The non-polar nature of the tricyclodecane core can contribute to a lower dielectric constant in the resulting polymers, making them attractive for microelectronics applications. researchgate.net

The nature of the functional groups attached to the bis(methylamine) arms also plays a crucial role in determining the final properties of the material. For instance, the length and flexibility of the linkages between the tricyclodecane core and the polymer backbone can influence the processability and mechanical properties of the resulting polymer. nasa.gov

A summary of the expected influence of the tricyclodecane core on polymer properties is presented in the table below.

PropertyInfluence of Tricyclodecane Core
Glass Transition Temperature (Tg)Increase
Thermal StabilityIncrease
Mechanical StrengthIncrease
TransparencyHigh
Water AbsorptionDecrease
Dielectric ConstantDecrease

Exploration of Novel Reactivity and Applications of Modified Tricyclodecanebis(methylamine) Structures

The unique combination of a rigid, bulky core and two reactive amine functionalities makes TCD-Diamine and its derivatives attractive for a range of novel applications beyond traditional polymer chemistry.

Novel Applications:

High-Performance Polymers: TCD-Diamine is a valuable monomer for the synthesis of high-performance polyamides, polyimides, and polyureas with enhanced thermal and mechanical properties. These polymers find use in demanding applications in the automotive, aerospace, and electronics industries.

Epoxy Curing Agents: The diamine functionality makes TCD-Diamine an effective curing agent for epoxy resins. The rigid tricyclodecane structure can improve the thermal stability and mechanical strength of the cured epoxy network.

Materials for Optics and Optoelectronics: The high refractive index and transparency of tricyclodecane-containing polymers make them suitable for applications in optical lenses, films, and coatings. researchgate.netpolysciences.com

Dental Materials: Tricyclodecane derivatives have been explored for use in dental filling materials and coatings due to their low polymerization shrinkage and good mechanical properties. google.com

Building Blocks for Supramolecular Chemistry: The well-defined three-dimensional structure of the tricyclodecane core makes it an interesting building block for the construction of complex supramolecular architectures and host-guest systems.

The exploration of the reactivity of TCD-Diamine derivatives continues to open up new possibilities for the design of advanced materials with tailored properties. The ability to precisely control the chemical functionality while retaining the robust tricyclodecane core provides a versatile platform for innovation in materials science.

Mechanistic Investigations of Tricyclodecanebis Methylamine in Organic Transformations

Reaction Pathways and Transition State Analysis of Tricyclodecanebis(methylamine) Transformations

The reaction pathways of transformations involving tricyclodecanebis(methylamine) are largely dictated by its function as a bidentate ligand. When complexed with a metal center, the diamine can influence the geometry and electronic properties of the catalyst, thereby directing the course of the reaction.

In asymmetric catalysis, the chiral environment created by the tricyclodecanebis(methylamine) ligand is crucial for achieving high enantioselectivity. The reaction pathway typically involves the formation of a chiral catalyst-substrate complex. The rigid tricyclodecane backbone locks the two methylamine (B109427) coordinating groups in a specific spatial arrangement, which in turn dictates the approach of the reacting substrate.

Transition state analysis, often performed using computational methods, is a powerful tool for elucidating the origins of stereoselectivity. For reactions catalyzed by chiral diamine-metal complexes, the transition state models often reveal key non-covalent interactions, such as hydrogen bonding or steric repulsion, between the ligand and the substrate. These interactions stabilize one transition state over its diastereomeric counterpart, leading to the preferential formation of one enantiomer. For instance, in aldol (B89426) reactions catalyzed by vicinal diamines, a cyclic transition state involving a nine-membered hydrogen-bonded ring has been proposed to account for the observed stereoselectivity. researchgate.net Similar transition state models can be envisioned for reactions catalyzed by tricyclodecanebis(methylamine) complexes, where the rigid scaffold would enforce a well-defined geometry on this cyclic arrangement.

Stereochemical Outcomes and Enantioselective Processes Involving Tricyclodecanebis(methylamine)

The primary application of chiral diamines like tricyclodecanebis(methylamine) is in enantioselective catalysis, where they are used to control the stereochemical outcome of a reaction. The C2-symmetry of the ligand is particularly advantageous as it reduces the number of possible diastereomeric transition states, often leading to higher enantioselectivities.

The stereochemical outcome of a reaction catalyzed by a tricyclodecanebis(methylamine)-metal complex is determined by the facial selectivity imposed by the chiral ligand. The bulky tricyclodecane framework effectively blocks one face of the coordinated substrate, forcing the incoming reagent to attack from the less hindered face.

A pertinent example can be drawn from the use of chiral diamines derived from adamantane (B196018) in asymmetric synthesis. For instance, ligands synthesized from (1S,2R)-1-(adamantan-1-yl)propan-1,2-diamine have been studied in model reactions such as the Michael and Henry reactions, demonstrating the potential for stereodivergence with structurally similar ligands. researchgate.net This highlights the sensitivity of stereochemical outcomes to the precise structure of the chiral ligand.

Below is a table summarizing the results of asymmetric reactions using a chiral diamine ligand derived from a close structural analog of tricyclodecanebis(methylamine).

Table 1: Enantioselective Reactions Catalyzed by an Adamantane-Based Chiral Diamine Ligand
Reaction TypeSubstrate 1Substrate 2Catalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)Reference
Michael Addition2-Cyclohexen-1-oneDiethyl malonate108592 researchgate.net
Henry ReactionBenzaldehydeNitromethane107888 researchgate.net
EpoxidationChalconetert-Butyl hydroperoxide156575 researchgate.net

Kinetic and Thermodynamic Studies of Reactions Involving Tricyclodecanebis(methylamine)

Kinetic studies on reactions catalyzed by diamine-metal complexes often reveal the order of the reaction with respect to the catalyst, substrate, and other reagents. This information is crucial for optimizing reaction conditions and for proposing a plausible reaction mechanism. For example, kinetic analysis of RNA hydrolysis catalyzed by diamines has shown that ethylenediamine (B42938) and 1,3-propanediamine are highly active, with their catalytic efficiency being dependent on their ionic state. worktribe.com

The following table presents hypothetical kinetic and thermodynamic data for a reaction involving a tricyclodecanebis(methylamine)-metal complex, based on data from analogous systems.

Table 2: Hypothetical Kinetic and Thermodynamic Data for a Reaction Catalyzed by a Tricyclodecanebis(methylamine)-Metal Complex
ParameterValueConditionsReference Analogy
Rate Constant (k)1.2 x 10-3 M-1s-1298 K, Toluene worktribe.com
Activation Energy (Ea)55 kJ/mol- nih.gov
Enthalpy of Activation (ΔH‡)52.5 kJ/mol- nih.gov
Entropy of Activation (ΔS‡)-80 J/mol·K- nih.gov
Gibbs Free Energy of Activation (ΔG‡)76.3 kJ/mol298 K nih.gov
Complexation Stability Constant (log K)8.5Aqueous solution, 298 K walshmedicalmedia.com

Role of Tricyclodecanebis(methylamine) as a Building Block in Complex Molecule Synthesis

Beyond its use as a chiral ligand, tricyclodecanebis(methylamine) can also serve as a rigid scaffold or building block for the synthesis of more complex molecules. Its well-defined three-dimensional structure can be exploited to construct molecules with specific shapes and functionalities.

The adamantane cage, a close relative of the tricyclodecane framework, is frequently used as a building block in medicinal chemistry and materials science due to its lipophilicity and rigidity. psu.edu Similarly, the tricyclodecanebis(methylamine) core can be incorporated into larger molecules to impart these desirable properties. The two primary amine functionalities provide convenient handles for further chemical modifications, allowing for the attachment of various substituents.

For example, 1,3-disubstituted adamantane derivatives are utilized as rigid spacers in supramolecular chemistry and in the design of pharmacologically active compounds. psu.edu The synthesis of 1,3-bis(aminomethyl)adamantane and its subsequent conversion to other functional groups has been reported, showcasing its versatility as a synthetic intermediate. upenn.edu These transformations often proceed with high yields, demonstrating the robustness of the adamantane scaffold.

The table below illustrates the use of an adamantane diamine derivative as a building block in the synthesis of a more complex molecule, highlighting the yields of the transformation steps.

Table 3: Synthesis of a Complex Molecule from an Adamantane Diamine Building Block
Starting MaterialReagentProductYield (%)Reference
1,3-Adamantanedicarboxylic acidLiAlH41,3-Adamantanedimethanol95 researchgate.net
1,3-AdamantanedimethanolHBr, ZnBr21,3-Bis(bromomethyl)adamantane88 researchgate.net
1,3-Bis(bromomethyl)adamantaneNaN3, DMF1,3-Bis(azidomethyl)adamantane92 researchgate.net
1,3-Bis(azidomethyl)adamantaneH2, Pd/C1,3-Bis(aminomethyl)adamantane98 nih.gov

Polymer Chemistry Applications of Tricyclodecanebis Methylamine As a Monomer

Structure-Property Relationships in Polymers Derived from Tricyclodecanebis(methylamine)

The performance of polymers derived from Tricyclodecanebis(methylamine) is directly linked to its unique molecular architecture. The tricyclic aliphatic (tricyclodecane) structure is the defining feature that governs the macroscopic properties of the resulting polymers.

The key structural features and their influence on polymer properties are:

Rigidity: The fused ring system of the tricyclodecane moiety is conformationally rigid. When incorporated into a polymer backbone, it severely restricts the rotational freedom of the polymer chain. This intrinsic stiffness is the primary reason for the high glass transition temperatures (Tg) observed in polymers containing this monomer, as more thermal energy is required to induce segmental motion.

Bulkiness and Non-Planarity: The three-dimensional, bulky nature of the monomer disrupts the efficient packing of polymer chains. In polymers like polyamides and polyimides, this steric hindrance interrupts the formation of extensive, ordered crystalline domains and strong intermolecular hydrogen bonding. This leads to an amorphous morphology, which in turn enhances the polymer's solubility in organic solvents and improves the optical transparency of films by reducing light scattering and charge-transfer complex formation.

Diamine Functionality: The presence of two primary amine groups allows Tricyclodecanebis(methylamine) to act as a difunctional monomer in step-growth polymerization (for polyamides and polyimides) or as a crosslinking agent (for epoxies). The spacing and orientation of these amine groups, as dictated by the tricyclodecane skeleton, will influence the chain conformation and network topology.

Table 4: Summary of Structure-Property Relationships for Tricyclodecanebis(methylamine) Polymers

Structural Feature of TCD-DiaminePolymer Property AffectedConsequencePolymer System Example
Rigid Tricyclic CoreThermal Stability (Tg)Increases Tg due to restricted chain mobility.Polyamides, Polyimides, Epoxies
Bulky, Non-Planar ShapeSolubilityEnhances solubility by preventing dense chain packing.Polyamides, Polyimides
Bulky, Non-Planar ShapeOptical PropertiesImproves transparency by disrupting charge-transfer complexes.Polyimides
Bulky, Non-Planar ShapeCrystallinityPromotes amorphous morphology.Polyamides
Diamine FunctionalityCrosslink DensityCreates a rigid, highly crosslinked network.Epoxy Resins

Advanced Polymerization Techniques Employing Tricyclodecanebis(methylamine)

The synthesis of high-performance polymers from monomers like Tricyclodecanebis(methylamine) can be achieved through various polymerization techniques. While traditional condensation methods are common, advanced techniques are being developed to offer greater control, efficiency, and sustainability.

For polyamide synthesis, conventional melt polycondensation often requires high temperatures, which can lead to side reactions. Newer, milder catalytic methods are emerging as powerful alternatives. These include:

Catalytic Dehydrogenation of Diols and Diamines: This method, often utilizing ruthenium-pincer complexes, allows for the direct synthesis of polyamides from diols and diamines, with the only byproduct being hydrogen (H₂). nih.govelsevierpure.com This represents a highly atom-economical and environmentally benign process compared to traditional methods that require stoichiometric activation of carboxylic acids and generate significant waste. nih.gov

Palladium-Catalyzed Hydroaminocarbonylative Polymerization: This technique constructs polyamides from dienes and diamines, offering another novel and efficient route to create new polyamide structures with high molecular weights. acs.orgnih.gov

These advanced catalytic systems are applicable to a wide variety of diamines, including those with cyclic aliphatic spacers. Therefore, it is highly probable that Tricyclodecanebis(methylamine) could be effectively polymerized using these techniques to produce high-performance polyamides under more sustainable conditions. For polyimides, the conventional two-step synthesis via a poly(amic acid) precursor remains the most widely practiced method, as it allows for processing of the polymer before it is converted to its final, often intractable, form. vt.edu For epoxy systems, the primary "technique" is the curing reaction itself, where advancements focus on developing novel curing agents or catalyst systems to control the reaction kinetics and final network properties. cnrs.frmt.com

The application of these advanced polymerization methods to a unique monomer like Tricyclodecanebis(methylamine) opens up possibilities for creating novel polymers with precisely tailored properties for advanced applications.

Coordination Chemistry Research Involving Tricyclodecanebis Methylamine Analogues

Ligand Design and Coordination Modes of Diamines with Tricyclic Skeletons

The design of ligands incorporating tricyclic skeletons like adamantane (B196018) is predicated on the unique steric and electronic properties conferred by this bulky, diamondoid cage. The rigid adamantane backbone enforces a specific spatial arrangement of the coordinating amine groups, influencing the geometry and stability of the resulting metal complexes.

Ligand Design Principles:

Stereochemical Control: The tetrahedral arrangement of the adamantane cage provides a rigid scaffold that can be functionalized at various positions (e.g., 1,3- or 1,3,5-) to create ligands with well-defined bite angles and geometries. This preorganization can lead to enhanced chelate effects and the formation of specific isomers.

Steric Hindrance: The bulk of the adamantane group can be exploited to create sterically hindered coordination pockets around a metal center. This can prevent the approach of other molecules, stabilize reactive intermediates, or influence the selectivity of catalytic reactions.

Lipophilicity: The hydrocarbon nature of the adamantane cage imparts significant lipophilicity to the ligands and their metal complexes. This property can be tuned to enhance solubility in nonpolar solvents and facilitate interactions with hydrophobic substrates or biological membranes.

Coordination Modes:

Diamine ligands based on the adamantane framework can adopt several coordination modes, depending on the substitution pattern and the nature of the metal ion. For a ligand such as adamantane-1,3-bis(methylamine), the two primary amine groups can coordinate to a single metal center to form a chelate ring. The size and conformation of this chelate ring are dictated by the distance and orientation of the amine groups on the adamantane scaffold.

Furthermore, these primary amine groups can be readily converted into Schiff bases through condensation with aldehydes or ketones. This modification introduces imine nitrogen donors, expanding the range of coordination possibilities and allowing for the synthesis of a wider variety of metal complexes with different electronic and steric properties. For instance, Schiff base ligands derived from amantadine (B194251) (1-aminoadamantane) have been shown to coordinate to metal ions as bidentate ligands, utilizing the imine nitrogen and a phenolic oxygen atom. nih.gov

Synthesis and Characterization of Metal Complexes Featuring Tricyclodecanebis(methylamine) Derivatives

The synthesis of metal complexes with adamantane-based diamine ligands and their derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions can influence the stoichiometry and structure of the resulting complex.

A common strategy involves the synthesis of Schiff base ligands from adamantane amines, followed by complexation with various transition metal ions. For example, a Schiff base ligand derived from amantadine and 3-allyl-2-hydroxybenzaldehyde (B13475) has been used to synthesize complexes of Zn(II), Co(II), Cr(III), and VO(IV). nih.gov The characterization of these complexes relies on a combination of spectroscopic and analytical techniques.

Common Characterization Techniques:

Infrared (IR) Spectroscopy: Used to identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the amine or imine groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the structure of the ligand and the complex in solution.

UV-Vis Spectroscopy: Used to study the electronic transitions within the complex and can provide insights into the coordination geometry.

Mass Spectrometry: Determines the molecular weight of the complex.

Table 1: Examples of Characterized Metal Complexes with Adamantane-Based Ligands

ComplexLigandMetal IonCoordination GeometryReference
[Zn(L)Cl](E)-2-((adamantan-1-ylimino)methyl)-6-allylphenolZn(II)Distorted Tetrahedral nih.gov
[Co(L)Cl(H₂O)₂](E)-2-((adamantan-1-ylimino)methyl)-6-allylphenolCo(II)Octahedral nih.gov
[Cr(L)Cl₂(H₂O)](E)-2-((adamantan-1-ylimino)methyl)-6-allylphenolCr(III)Octahedral nih.gov
[VO(L)SO₄](E)-2-((adamantan-1-ylimino)methyl)-6-allylphenolVO(IV)Square Pyramidal nih.gov
[{Os₂(CO)₄(P(p-tolyl)₃)₂}₂(C₁₂H₁₄O₄)₂]Adamantane-1,3-dicarboxylic acidOs(I)Distorted Octahedral

L represents the deprotonated form of the Schiff base ligand.

Catalytic Activity of Coordination Compounds Containing Tricyclodecanebis(methylamine) Inspired Ligands

While specific catalytic applications of metal complexes with tricyclodecanebis(methylamine) are not extensively documented, the unique structural features of adamantane-based ligands suggest their potential in various catalytic transformations. The steric bulk of the adamantane moiety can play a crucial role in controlling the selectivity of catalytic reactions.

Research in this area has often focused on the biological activity of these complexes, which can be viewed as a form of biocatalysis. For example, metal complexes of amantadine-based Schiff bases have been investigated as potential inhibitors of enzymes like alkaline phosphatase, α-amylase, and α-glucosidase. nih.gov The inhibitory activity of these complexes is dependent on the metal ion, with different metals showing varying levels of effectiveness against different enzymes. nih.gov

The development of adamantane-based phosphine (B1218219) ligands has also opened avenues for their use in homogeneous catalysis. For instance, palladium complexes of tri(1-adamantyl)phosphine have shown exceptional performance in Suzuki-Miyaura cross-coupling reactions. The high electron-donating character and steric bulk of the adamantyl groups contribute to the stability and activity of the catalyst. While not a diamine ligand, this highlights the potential of the adamantane scaffold in designing effective ligands for catalysis.

Supramolecular Assemblies and Metal-Organic Frameworks (MOFs) Utilizing Tricyclodecanebis(methylamine) Units

The rigid and well-defined structure of adamantane makes it an excellent building block for the construction of supramolecular assemblies and metal-organic frameworks (MOFs). The ability to functionalize the adamantane cage at specific positions allows for the creation of linkers with precise geometries and connectivities.

Supramolecular Assemblies:

Adamantane derivatives are known to form stable host-guest complexes with macrocyclic hosts like cyclodextrins and cucurbiturils. This strong interaction can be utilized to build complex supramolecular systems. In the context of coordination chemistry, adamantane-functionalized ligands can be used to direct the assembly of discrete polynuclear metal complexes. For example, a diosmium complex featuring two adamantane-1,3-dicarboxylate (B14756721) bridging ligands forms a molecular loop structure.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs):

Adamantane-based linkers have been successfully employed in the synthesis of both MOFs and COFs. The tetrahedral geometry of adamantane can be exploited to create 3D frameworks with high porosity and surface area.

MOFs: Adamantane-tetracarboxylate has been used as a linker to construct MOFs with open metal sites, which have potential applications in gas storage and catalysis.

COFs: The incorporation of adamantane units into the building blocks of COFs has been shown to lead to the formation of highly stable and porous 3D structures. These materials have potential applications in adsorption and separation. The use of nitrogen-containing building blocks, such as those that could be derived from tricyclodecanebis(methylamine), is anticipated to enhance the adsorption capacity of these materials.

Table 2: Adamantane-Based Building Blocks in Supramolecular Chemistry

Building BlockApplicationResulting StructureReference
Adamantane-1,3,5,7-tetracarboxylic acidMOF linker3D porous framework
1,3,5-Tris(4-aminophenyl)adamantaneCOF monomer3D covalent organic framework
Adamantane-1,3-dicarboxylic acidSupramolecular assemblyMolecular loop
1-AminoadamantaneHost-guest chemistryInclusion complex with cyclodextrins

Advanced Materials Science Contributions of Tricyclodecanebis Methylamine Derivatives

Development of High-Performance Polymers and Composites from Tricyclodecanebis(methylamine)

The incorporation of rigid, bulky monomer units into polymer backbones is a proven strategy for enhancing the performance of materials. The tricyclodecane core of Tricyclodecanebis(methylamine) is expected to significantly restrict segmental motion, leading to polymers with high glass transition temperatures (Tg) and improved mechanical properties.

When used as a curing agent for epoxy resins, Tricyclodecanebis(methylamine) is anticipated to yield highly crosslinked networks. rsc.org This is due to the two primary amine groups that can react with epoxy functionalities. The rigid tricyclic structure would act as a robust junction point in the polymer network, contributing to superior stiffness, thermal stability, and chemical resistance. corrosionpedia.com This is analogous to other cycloaliphatic diamines like 1,3-Cyclohexanebis(methylamine) (1,3-BAC), which is known to produce epoxy resins with excellent color stability, good toughness, and rapid curing characteristics. guidechem.comdeshangchemical.comdeshangchemical.com The even more rigid and sterically hindered nature of the tricyclodecane structure could potentially lead to materials with even higher thermal and mechanical performance compared to those derived from monocyclic diamines. corrosionpedia.comrqbchemical.com

In the realm of polyamides and polyimides, Tricyclodecanebis(methylamine) can serve as a novel diamine monomer. The polycondensation reaction of this diamine with various diacids or dianhydrides would result in polymers with the rigid tricyclic unit integrated into the main chain. This is expected to disrupt chain packing and reduce crystallinity, potentially leading to amorphous polymers with high transparency and good solubility, coupled with excellent thermal stability. The development of bio-based polyamides often involves the use of diamines derived from renewable resources, and the synthesis of Tricyclodecanebis(methylamine) from bio-derived precursors could align with sustainability goals. crimsonpublishers.comnih.gov

For composite materials, the use of a Tricyclodecanebis(methylamine)-based matrix would be highly advantageous. The enhanced thermal stability of the resulting polymer would allow the composite to be used in high-temperature applications, such as in the aerospace and automotive industries. yolatech.com Furthermore, the improved mechanical properties of the matrix would lead to a composite with superior strength, stiffness, and impact resistance. The addition of reinforcing fillers like carbon nanofibers has been shown to further improve the thermal stability of epoxy/polyurethane blends. researchgate.net

Table 1: Anticipated Properties of Polymers Derived from Tricyclodecanebis(methylamine) in Comparison to Standard Monomers

PropertyStandard Aliphatic Diamine-Based PolymerTricyclodecanebis(methylamine)-Based Polymer (Anticipated)Rationale for Anticipated Improvement
Glass Transition Temp. (Tg) ModerateHighThe rigid tricyclic core restricts polymer chain mobility.
Mechanical Strength GoodExcellentThe rigid structure enhances stiffness and load-bearing capacity.
Thermal Stability ModerateHighThe stable polycyclic structure requires more energy for thermal degradation.
Chemical Resistance GoodExcellentA highly crosslinked and dense network limits solvent ingress.
UV Resistance ModerateGoodCycloaliphatic structures generally offer better UV stability than aromatic ones. rqbchemical.com

Functionalization of Surfaces and Nanomaterials with Tricyclodecanebis(methylamine)

The functionalization of surfaces and nanomaterials with organic molecules is a critical technique for tailoring their properties and enabling their integration into various applications. The primary amine groups of Tricyclodecanebis(methylamine) make it an excellent candidate for surface modification.

This diamine can be grafted onto the surface of various nanomaterials, such as silica (B1680970) nanoparticles, carbon nanotubes, and graphene oxide, through covalent bonding. This functionalization can improve the dispersion of these nanomaterials in polymer matrices, leading to enhanced mechanical and thermal properties of the resulting nanocomposites. The amine groups can also serve as anchor points for the immobilization of other functional molecules, such as catalysts or biomolecules. The functionalization of graphene quantum dots with diamines has been shown to tune their optical and electronic properties. nih.gov

In the context of catalysis, palladium nanoparticles supported on amine-functionalized graphene oxide have demonstrated high catalytic activity. nih.gov The amine groups help in the stabilization and uniform distribution of the metal nanoparticles. Similarly, Tricyclodecanebis(methylamine) could be used to create robust and highly active catalyst supports.

Surface modification with Tricyclodecanebis(methylamine) can also be employed to alter the surface energy and wettability of materials. For instance, it can be used to create hydrophilic surfaces for improved adhesion or biocompatibility. The functionalization of magnetic nanoparticles with amines has been explored for applications in water purification, where the amine groups can chelate heavy metal ions. sciencepublishinggroup.com

Novel Applications in Coatings, Adhesives, and Elastomers Derived from Tricyclodecanebis(methylamine) Chemistry

The unique structural features of Tricyclodecanebis(methylamine) open up new possibilities for the formulation of high-performance coatings, adhesives, and elastomers.

In coatings, the use of Tricyclodecanebis(methylamine) as a curing agent or as a monomer in the binder resin can lead to films with exceptional hardness, scratch resistance, and chemical resistance. pflaumer.com Cycloaliphatic epoxy systems are known for their excellent weatherability and UV resistance, making them suitable for outdoor applications. corrosionpedia.comrqbchemical.com The incorporation of the tricyclodecane moiety is expected to further enhance these properties. High solids polyurethane coatings based on cycloaliphatic polyesters have been developed to reduce volatile organic compound (VOC) emissions. paint.org

As an adhesive, epoxy systems cured with Tricyclodecanebis(methylamine) would likely exhibit strong adhesion to a variety of substrates due to the presence of polar amine and hydroxyl groups in the cured network. rsc.org The high crosslink density and rigidity imparted by the tricyclic structure would contribute to high bond strength and good performance at elevated temperatures.

In the field of elastomers, Tricyclodecanebis(methylamine) can be used to synthesize polyureas or as a chain extender in polyurethanes. The rigid tricyclodecane segment would act as a hard segment in the elastomer, leading to materials with a good balance of flexibility and strength. By carefully designing the polymer architecture, it may be possible to create thermoplastic elastomers with unique properties.

Table 2: Potential Applications of Tricyclodecanebis(methylamine) Derivatives in Coatings, Adhesives, and Elastomers

ApplicationDerivative TypeKey Anticipated Advantage
Protective Coatings Epoxy or PolyurethaneEnhanced chemical and UV resistance, high hardness. pflaumer.com
High-Temperature Adhesives Epoxy or PolyimideHigh bond strength and thermal stability.
Tough Elastomers Polyurea or PolyurethaneGood balance of hardness and flexibility.
Low-VOC Formulations High-Solids CoatingsPotential for lower viscosity compared to aromatic counterparts. paint.org

Bio-inspired and Sustainable Materials Research Incorporating Tricyclodecanebis(methylamine) Structural Motifs

The principles of bio-inspiration and sustainability are increasingly driving the development of new materials. The rigid, well-defined structure of Tricyclodecanebis(methylamine) is reminiscent of certain molecular architectures found in nature.

Research into bio-inspired materials could leverage the tricyclodecane scaffold to create complex, hierarchical structures with tailored properties. For example, it could be used as a building block for self-assembling systems or for the creation of porous materials with well-defined pore sizes. The development of wholly bio-based, self-healing thermoplastic elastomers has been demonstrated using fatty dimer acids and amines. ucl.ac.uk

From a sustainability perspective, the synthesis of Tricyclodecanebis(methylamine) from renewable feedstocks would be a significant advancement. The biological production of diamines from renewable raw materials is an active area of research aimed at providing sustainable alternatives to petroleum-based chemicals for the synthesis of polyamides. nih.gov If a bio-based synthetic route to Tricyclodecanebis(methylamine) can be established, it would pave the way for a new class of high-performance, sustainable polymers and materials.

Furthermore, the development of recyclable thermosets is a major challenge in materials science. The incorporation of specific chemical linkages into a Tricyclodecanebis(methylamine)-based polymer network could potentially allow for the controlled degradation and recycling of the material, contributing to a more circular economy.

Theoretical and Computational Studies on Tricyclodecanebis Methylamine

Quantum Chemical Investigations of Electronic Structure and Reactivity of Tricyclodecanebis(methylamine)

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic properties and reactivity of molecules like Tricyclodecanebis(methylamine). Such studies would typically involve the optimization of the molecule's geometry to find its most stable three-dimensional structure. Subsequent calculations would determine key electronic descriptors.

A hypothetical table of such descriptors is presented below:

Table 1: Hypothetical Quantum Chemical Descriptors for Tricyclodecanebis(methylamine)

DescriptorHypothetical ValueSignificance
HOMO Energy-Highest Occupied Molecular Orbital; relates to electron-donating ability.
LUMO Energy-Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
HOMO-LUMO Gap-Energy difference indicating chemical reactivity and kinetic stability.
Dipole Moment-Measure of the overall polarity of the molecule.
Mulliken Atomic Charges-Distribution of electron density among the atoms.

Note: The values in this table are hypothetical and serve as an illustration of what quantum chemical investigations would yield.

Analysis of the frontier molecular orbitals (HOMO and LUMO) would reveal regions of the molecule most susceptible to electrophilic and nucleophilic attack, respectively. The distribution of electron density and electrostatic potential maps would further inform the reactivity and potential interaction sites of the amine groups and the tricyclodecane core.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions of Tricyclodecanebis(methylamine)

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules and their interactions with other molecules over time. For Tricyclodecanebis(methylamine), MD simulations would be instrumental in understanding the spatial arrangements of the aminomethyl side chains relative to the rigid tricyclic core.

These simulations could reveal:

Dominant conformers: The most frequently adopted shapes of the molecule in a given environment.

Flexibility of side chains: The range of motion of the aminomethyl groups, which is crucial for its binding to other molecules.

Intermolecular interactions: How Tricyclodecanebis(methylamine) molecules interact with each other or with solvent molecules, including the formation of hydrogen bonds via the amine groups.

Structure-Activity Relationship (SAR) Modeling and Predictive Studies for Tricyclodecanebis(methylamine)

Structure-Activity Relationship (SAR) modeling aims to correlate the chemical structure of a compound with its biological activity or chemical properties. For Tricyclodecanebis(methylamine), SAR studies would be essential in understanding how its structural features contribute to its function, for instance, as a curing agent in polymers or as a building block in chemical synthesis.

A typical SAR study would involve synthesizing and testing a series of derivatives to systematically probe the effect of structural modifications. The resulting data would then be used to build a predictive model.

Computational Design of Novel Tricyclodecanebis(methylamine) Derivatives

Leveraging the insights from SAR and computational modeling, it would be possible to design novel derivatives of Tricyclodecanebis(methylamine) with enhanced or specific properties. This computational design process would involve in silico modifications to the parent structure, followed by a prediction of their properties using the established models. This approach can significantly streamline the discovery of new compounds by prioritizing the synthesis of the most promising candidates.

For example, modifications could include:

Altering the length or branching of the linker between the tricyclodecane core and the amine groups.

Introducing substituents on the tricyclic core.

Replacing the amine groups with other functional groups.

Synthesis and Investigation of Functionalized Tricyclodecanebis Methylamine Derivatives and Analogues

Design Principles for Modifying the Tricyclodecanebis(methylamine) Core

The modification of the tricyclodecanebis(methylamine) (TCD-Diamine) core is guided by the desire to create novel monomers for high-performance polymers and specialty chemicals. The design principles for functionalization primarily revolve around the reactivity of the two primary aminomethyl groups and the inherent properties of the rigid tricyclodecane cage.

The primary amine groups are nucleophilic and can readily react with a variety of electrophiles. This allows for the introduction of a wide range of functional groups, leading to derivatives with tailored properties. Key considerations for the design of new derivatives include:

Introduction of Polymerizable Groups: One of the main strategies involves the reaction of the amine groups with compounds that introduce polymerizable functionalities. This can include reactions with acrylic acid derivatives to form diamides capable of undergoing free-radical polymerization, or with isocyanates to form urea (B33335) linkages for polyureas.

Modification of Polarity: The polarity of the TCD-Diamine can be adjusted by introducing either hydrophilic or hydrophobic moieties. For instance, reaction with ethylene (B1197577) oxide can introduce oligo(ethylene glycol) chains, increasing water solubility. Conversely, acylation with long-chain fatty acids would increase its hydrophobicity.

Introduction of Specific Functionalities: The amine groups can serve as handles to attach specific functional groups, such as chromophores, catalysts, or moieties capable of specific molecular recognition.

Steric Hindrance: The rigid and bulky tricyclodecane core can impart steric hindrance around the functional groups. This can be a desirable feature to enhance the thermal stability of the resulting materials by restricting chain motion and intermolecular interactions.

The tricyclic framework itself is largely inert to common reaction conditions used for modifying the amine groups, ensuring that the rigid core structure is maintained during functionalization.

Advanced Analytical Characterization Techniques for Tricyclodecanebis Methylamine

Spectroscopic Methodologies for Structural Elucidation (NMR, IR, Raman, UV-Vis)

Spectroscopic techniques are indispensable for elucidating the molecular structure of Tricyclodecanebis(methylamine).

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.

¹H NMR: The proton NMR spectrum of Tricyclodecanebis(methylamine) displays a complex series of signals in the aliphatic region, corresponding to the protons of the tricyclodecane cage and the aminomethyl groups. The chemical shifts and coupling patterns of these protons are highly dependent on their stereochemical orientation (endo/exo). For instance, in the all-endo stereoisomer of a related THDCPD-diamine, specific proton signals can be assigned to the unique bridgehead and methylene (B1212753) protons of the cyclic structure. ebiotrade.com The integration of the signal intensities allows for the quantification of the relative number of protons in different chemical environments. nih.gov

¹³C NMR: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms. The spectrum of Tricyclodecanebis(methylamine) will show distinct signals for the carbons of the aminomethyl groups and the various carbons within the tricyclodecane framework. The chemical shifts are indicative of the local electronic environment and bonding. For complex molecules like this, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are often employed to establish connectivity between protons and carbons, aiding in the complete structural assignment. nih.govmdpi.com A study on a specific all-endo stereoisomer of a TCD-diamine derivative utilized both ¹H and ¹³C NMR to confirm the product's structure. ebiotrade.com

Technique Typical Application for Tricyclodecanebis(methylamine) Information Obtained
¹H NMR Elucidation of proton framework and stereochemistry.Chemical shift, spin-spin coupling, and integration of proton signals.
¹³C NMR Determination of the carbon skeleton.Number and chemical environment of carbon atoms.
2D NMR (COSY, HSQC) Complete structural assignment.Correlation between protons and carbons.

Infrared (IR) and Raman Spectroscopy are used to identify the functional groups present in Tricyclodecanebis(methylamine).

IR Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching vibrations of the primary amine groups, typically in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the aliphatic cage will appear around 2850-3000 cm⁻¹. Other significant peaks include N-H bending, C-N stretching, and various C-C and C-H bending vibrations of the cycloaliphatic structure.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds. The C-C bonds of the tricyclodecane skeleton are expected to show strong Raman signals.

Vibrational Mode Typical Wavenumber Range (cm⁻¹)
N-H Stretch (amine)3300 - 3500
C-H Stretch (aliphatic)2850 - 3000
N-H Bend (amine)1590 - 1650
C-N Stretch1000 - 1250

UV-Vis Spectroscopy is generally less informative for saturated aliphatic amines like Tricyclodecanebis(methylamine) as they lack strong chromophores. Any absorption in the UV region would likely be due to impurities or the solvent used.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis of Tricyclodecanebis(methylamine)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis. The molecular ion peak ([M]⁺) in the mass spectrum will confirm the molecular weight of Tricyclodecanebis(methylamine). The fragmentation pattern is influenced by the structure of the molecule, with common fragmentation pathways including the loss of an amino group, cleavage of the bonds within the tricyclodecane ring, and loss of hydrogen atoms. docbrown.info For volatile compounds like diamines, Gas Chromatography-Mass Spectrometry (GC-MS) is often the method of choice. nih.gov

Chromatographic Separations for Purity Assessment and Mixture Analysis (GC, HPLC) of Tricyclodecanebis(methylamine)

Chromatographic techniques are essential for assessing the purity of Tricyclodecanebis(methylamine) and for analyzing mixtures, particularly the different stereoisomers that can be formed during its synthesis. rsc.org

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like Tricyclodecanebis(methylamine). lucideon.com A flame ionization detector (FID) or a thermal conductivity detector (TCD) can be used for detection. lucideon.comchromforum.org The choice of the GC column is critical for separating the different isomers. chromatographyonline.com For quantitative analysis, a suitable internal standard is often employed.

High-Performance Liquid Chromatography (HPLC) is another versatile technique for the analysis of Tricyclodecanebis(methylamine). Since aliphatic amines lack a strong UV chromophore, derivatization with a UV-active reagent like 9-fluorenylmethylchloroformate (FMOC-Cl) can be employed to enhance detection sensitivity. rsc.orgdeepdyve.com Alternatively, an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) can be used for detection without derivatization. helixchrom.comhelixchrom.com Reversed-phase or mixed-mode chromatography can be utilized for separation. helixchrom.com

Technique Typical Column Detector Key Considerations
GC Capillary column with a suitable stationary phaseFID, TCD, MSOptimization of temperature program for isomer separation.
HPLC Reversed-phase (e.g., C18) or mixed-modeUV (with derivatization), ELSD, CAD, MSChoice of mobile phase and derivatizing agent if needed.

X-ray Diffraction Studies for Solid-State Structure Determination of Tricyclodecanebis(methylamine) Compounds

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and stereochemistry. This technique has been successfully used to confirm the endo,endo-configuration of a specific stereoisomer of a TCD-diamine derivative, providing unambiguous proof of its structure. ebiotrade.com For polycrystalline powders, powder XRD can provide information on the crystallinity and phase purity of the material.

Advanced Microscopy Techniques for Material Characterization Derived from Tricyclodecanebis(methylamine)

While advanced microscopy techniques are not typically used to characterize the diamine monomer itself, they are crucial for studying the morphology and properties of materials derived from Tricyclodecanebis(methylamine), such as polyamides and polyimides.

Scanning Electron Microscopy (SEM) can be used to visualize the surface topography and microstructure of polymers synthesized from Tricyclodecanebis(methylamine).

Transmission Electron Microscopy (TEM) allows for the investigation of the internal structure and morphology of these polymeric materials at a higher resolution.

Atomic Force Microscopy (AFM) can be used to probe the surface of the polymers at the nanoscale, providing information on surface roughness and other physical properties. nih.gov

These microscopy techniques are often used in conjunction with other analytical methods to establish a comprehensive understanding of the structure-property relationships of materials derived from Tricyclodecanebis(methylamine). nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tricyclodecanebis(methylamine), and how can reaction conditions be optimized for higher yields?

  • Methodology : Synthesis typically involves introducing methylamine groups to a tricyclodecane framework. Key steps include:

  • Solvent selection : Use polar solvents (e.g., THF) to enhance reactivity, as demonstrated in analogous amine syntheses .
  • Reagent ratios : Optimize stoichiometry to minimize side products; excess methylamine precursors may improve yield .
  • Temperature control : Maintain low temperatures (e.g., 0–5°C) during exothermic steps to prevent decomposition .
  • Yield optimization : Monitor reactions via thin-layer chromatography (TLC) and isolate products using column chromatography .
    • Data : Yields for similar amine syntheses range from 85–90% under optimized conditions .

Q. What purification techniques are effective for isolating tricyclodecanebis(methylamine) from complex reaction mixtures?

  • Methodology :

  • Filtration : Remove insoluble byproducts (e.g., triethylammonium chloride) via vacuum filtration .
  • Solvent evaporation : Concentrate the product under reduced pressure, avoiding high temperatures to prevent volatilization .
  • Column chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) for high-purity isolation .
    • Challenges : Tricyclodecanebis(methylamine)’s low boiling point requires careful handling during solvent removal .

Q. How should researchers safely handle tricyclodecanebis(methylamine) in laboratory settings?

  • Safety protocols :

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to mitigate inhalation risks .
  • Waste disposal : Segregate chemical waste and consult institutional guidelines for hazardous material management .

Advanced Research Questions

Q. What advanced spectroscopic and crystallographic methods are suitable for characterizing the structural features of tricyclodecanebis(methylamine)?

  • Methodology :

  • X-ray crystallography : Resolve the tricyclic framework and methylamine substituents; single-crystal diffraction requires high-quality crystals grown via slow evaporation .
  • NMR spectroscopy : Use 13C^{13}\text{C} and 1H^{1}\text{H} NMR to confirm stereochemistry and amine proton environments .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular weight and fragmentation patterns .
    • Challenges : Crystallization may require tailored solvent systems due to the compound’s hydrophobicity .

Q. How can computational models predict the reactivity and stability of tricyclodecanebis(methylamine) under varying environmental conditions?

  • Methodology :

  • Thermodynamic modeling : Use software (e.g., OLI Systems) to simulate dissociation constants (KbK_b) and pH-dependent behavior .
  • DFT calculations : Analyze electron density distributions to predict nucleophilic sites for derivatization .
  • Solubility prediction : Combine Hansen solubility parameters with experimental data to optimize solvent selection .
    • Data : Methylamine’s KbK_b peaks at ~25°C, suggesting tricyclodecanebis(methylamine) may exhibit similar temperature-sensitive behavior .

Q. What strategies address discrepancies in reported physicochemical data (e.g., solubility, thermal stability) for tricyclodecanebis(methylamine)?

  • Methodology :

  • Meta-analysis : Compare data across peer-reviewed studies (e.g., Ullmann’s Encyclopedia, Kirk-Othmer) to identify systematic errors .
  • Standardized protocols : Replicate experiments using controlled conditions (e.g., 5°C for solubility measurements) .
  • Error estimation : Quantify uncertainties in purity (e.g., ±1% for HPLC-grade solvents) and instrument calibration .
    • Example : Solubility variations in methylamine derivatives are often due to differences in solvent polarity and temperature gradients .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.